Product packaging for L-Citrulline-13C5(Cat. No.:)

L-Citrulline-13C5

Cat. No.: B13843123
M. Wt: 180.15 g/mol
InChI Key: RHGKLRLOHDJJDR-ZFKNMOOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Citrulline-13C5 is a high-purity, stable isotope-labeled amino acid specifically designed for use in research applications. This compound, with a chemical purity of 98% and five carbon-13 atoms uniformly incorporated at positions 1,2,3,4, and 5, serves as a critical internal standard in quantitative mass spectrometry. Its primary research value lies in enabling precise tracking, quantification, and metabolic fate analysis of endogenous L-Citrulline and its downstream metabolites in complex biological systems. L-Citrulline is a key intermediate in the urea cycle, where it facilitates the detoxification of ammonia . Furthermore, it acts as a crucial precursor to L-arginine and the potent signaling molecule nitric oxide (NO), both of which are fundamental to vascular function, immune response, and muscular endurance . By utilizing this compound, researchers can conduct highly accurate metabolic flux studies, investigate disorders related to the urea cycle or nitric oxide pathway, and perform robust pharmacokinetic analyses. This product is accompanied by comprehensive documentation, including detailed Certificate of Analysis and Material Safety Data Sheet, ensuring full traceability and support for your research data. This compound is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O3 B13843123 L-Citrulline-13C5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N3O3

Molecular Weight

180.15 g/mol

IUPAC Name

2-amino-5-(aminocarbonylamino)(2,3,4,5-13C4)pentanoic acid

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1+1,2+1,3+1,4+1,6+1

InChI Key

RHGKLRLOHDJJDR-ZFKNMOOESA-N

Isomeric SMILES

[13CH2]([13CH2][13CH](C(=O)O)N)[13CH2]N[13C](=O)N

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approaches

The preparation of this compound involves incorporation of carbon-13 isotopes into the carbon backbone of the molecule. The general chemical synthesis of L-citrulline (unlabeled) involves the reaction of L-arginine hydrochloride with sodium hydroxide, copper oxide, and hydrogen sulfide, producing citrulline which is often isolated as its malate salt for stability and handling.

For the isotopically labeled variant:

  • Starting Materials: The synthesis begins with isotopically labeled precursors such as uniformly 13C-labeled L-arginine or other 13C-labeled amino acid derivatives.
  • Isotopic Incorporation: The 13C5 label is introduced by using precursors where all five carbon atoms in the citrulline backbone are carbon-13. This is typically achieved by biosynthetic or chemical routes using 13C-labeled substrates.
  • Purification: After synthesis, purification involves crystallization steps, often from aqueous solutions with ethanol addition to precipitate pure this compound, removing impurities such as residual arginine or ornithine.

Biosynthetic Labeling Methods

An alternative method involves biosynthetic incorporation:

  • Cell Culture or Animal Feeding: Cells or animals are fed with 13C-labeled precursors such as 13C-labeled L-arginine or 13C-labeled glutamine.
  • Metabolic Conversion: Through natural metabolic pathways, these precursors are converted into this compound.
  • Isolation: The labeled citrulline is then extracted and purified from biological matrices.

This method is advantageous for producing isotopically labeled compounds with natural stereochemistry and isotopic distribution.

Analytical and Research Findings on this compound Preparation

Precursor Contributions to Citrulline Synthesis

Research using isotopically labeled precursors has elucidated the metabolic pathways leading to citrulline synthesis:

  • L-arginine is the primary precursor for citrulline synthesis, contributing approximately 40% of circulating citrulline during feeding states.
  • Ornithine also contributes significantly, especially in fasting states.
  • Glutamine contributes minimally to the carbon skeleton of citrulline but provides nonspecific nitrogen and carbon through oxidation.
  • Proline has a minor contribution.

These findings support the use of 13C-labeled arginine or ornithine as starting materials for this compound synthesis, ensuring high incorporation efficiency of the isotope into the citrulline molecule.

Isotopic Tracer Methodologies

The use of stable isotopes such as 13C5 allows for precise quantification of citrulline synthesis and metabolism in vivo. Models include:

  • Classic Precursor-Product Equations: Used to calculate the rate of conversion from precursor amino acids to citrulline using plasma enrichment data.
  • Multi-Factorial Models: Simultaneously estimate contributions from multiple precursors without assuming uniform enrichment at the synthesis site.

These models rely on the availability of highly pure, isotopically labeled L-citrulline such as this compound.

Summary Table of Preparation and Properties

Aspect Details
Chemical Name This compound (L-citrulline labeled with five 13C atoms)
Molecular Formula 13C5H13N3O3
Molecular Weight Approx. 176.18 g/mol
Synthesis Route Chemical synthesis from 13C-labeled L-arginine hydrochloride via reaction with NaOH, CuO, H2S; or biosynthetic incorporation from 13C-labeled precursors
Purification Method Crystallization from aqueous ethanol solutions to remove impurities like arginine, ornithine
Stock Solution Preparation Dissolution in water up to 100 mg/mL; ultrasonic bath and mild heating recommended
Storage Conditions -20°C (1 month), -80°C (6 months), avoid freeze-thaw cycles
Primary Precursors for Labeling L-arginine (major), L-ornithine (secondary), minimal from glutamine and proline

Chemical Reactions Analysis

Urea Cycle

L-Citrulline-13C5 participates in the urea cycle as follows:

Reaction 3:
L Citrulline 13C5+L AspartateArginosuccinate\text{L Citrulline 13C5}+\text{L Aspartate}\rightarrow \text{Arginosuccinate}

Arginosuccinate synthase catalyzes this condensation, forming arginosuccinate .

Reaction 4:
ArginosuccinateL Arginine+Fumarate\text{Arginosuccinate}\rightarrow \text{L Arginine}+\text{Fumarate}

Arginosuccinate lyase cleaves arginosuccinate, regenerating arginine for NO production or urea excretion .

Nitric Oxide Cycle

This compound is a byproduct of NO synthesis:

Reaction 5:
L ArginineL Citrulline 13C5+NO+H2O\text{L Arginine}\rightarrow \text{L Citrulline 13C5}+\text{NO}+\text{H}_2\text{O}

NOS catalyzes this reaction, with the 13C label aiding in quantifying NO production rates .

Glutamine-Citrulline Axis

Although glutamine is a minor precursor, its contribution can be studied using this compound:

Reaction 6:
GlutamineGlutamateL Citrulline 13C5\text{Glutamine}\rightarrow \text{Glutamate}\rightarrow \text{L Citrulline 13C5}

Enterocytes convert glutamine to citrulline via ornithine transcarbamylase, with labeled glutamine tracing this pathway .

Scientific Research Applications

Metabolic Studies

Stable Isotope Tracing
L-Citrulline-13C5 is extensively used in metabolic studies to trace the pathways of nitrogen metabolism. For instance, in macrophage studies, it was found that L-citrulline is preferentially utilized over L-arginine for promoting antimycobacterial activity. This suggests that L-citrulline metabolism could enhance immune responses against mycobacterial infections by providing a more efficient substrate for nitric oxide production .

Carbon Metabolism
Research has shown that this compound can be used to investigate the contribution of different carbon sources to metabolic pathways, such as the urea cycle and the tricarboxylic acid (TCA) cycle. By using isotopologues like this compound, researchers can assess how arginine and its derivatives are utilized in cellular metabolism during processes like osteoclastogenesis .

Cardiovascular Health

Nitric Oxide Synthesis
L-Citrulline is known to enhance nitric oxide synthesis, which is crucial for vascular health. Studies have demonstrated that acute ingestion of L-citrulline can significantly increase nitric oxide production in both young and older adults, although it may not always translate to improved blood flow . The stable isotope form, this compound, allows for precise measurements of nitric oxide synthesis rates and helps elucidate the mechanisms behind endothelial function improvement.

Therapeutic Applications
L-Citrulline has been studied for its potential to treat conditions associated with endothelial dysfunction, such as erectile dysfunction and heart failure. It has been shown that L-citrulline can restore the endogenous capacity of tissues to synthesize nitric oxide, thereby improving vascular function . The incorporation of this compound in clinical trials can help verify these therapeutic claims through accurate tracking of metabolic changes.

Exercise Performance

Enhancement of Exercise Capacity
Numerous studies have indicated that supplementation with L-citrulline can enhance exercise performance by increasing systemic circulation of L-arginine and subsequent nitric oxide production. This effect is particularly beneficial for athletes and individuals engaging in high-intensity training . The use of this compound in exercise physiology research allows for detailed kinetic analyses of how citrulline impacts performance metrics.

Recovery Post-Exercise
L-Citrulline supplementation has been linked to improved recovery times following intense physical activity. By utilizing this compound in studies, researchers can measure how effectively this compound aids in reducing muscle soreness and enhancing recovery through its role in nitrogen metabolism and blood flow improvement .

Case Studies and Research Findings

StudyApplicationFindings
Antimycobacterial ActivityArginase-expressing macrophages prefer L-citrulline over L-arginine for enhanced immune response.
Nitric Oxide SynthesisAcute ingestion increases NO production significantly but does not always improve blood flow.
OsteoclastogenesisMetabolic tracing using this compound reveals insights into arginine recycling and polyamine synthesis.
Exercise PerformanceSupplementation improves performance metrics and reduces recovery time post-exercise.
Endothelial DysfunctionDemonstrates potential therapeutic effects on erectile dysfunction through enhanced NO synthesis.

Mechanism of Action

L-Citrulline-13C5 is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide, a potent vasodilator that helps in regulating blood flow and blood pressure. This conversion also plays a role in the detoxification of ammonia through the urea cycle .

Comparison with Similar Compounds

Comparative Data Table

Compound Isotopic Labels Molecular Formula Molecular Weight (g/mol) Purity Primary Applications
L-Citrulline-¹³C₅ ¹³C₅ C₅¹³C₅H₁₃N₃O₃ 180.15 >98% Urea cycle, metabolic disorder assays
L-Citrulline-5-¹³C,4,4,5,5-d₄ ¹³C₁, ²H₄ C₆H₉²H₄N₃O₃ 183.17 97% (CP) Advanced tracer studies, NMR
L-Ornithine-¹³C₅ HCl ¹³C₅ ¹³C₅H₁₃N₂O₂·HCl 174.61 ≥99% Urea cycle precursor analysis
L-Methionine-¹³C₅,¹⁵N ¹³C₅, ¹⁵N₁ ¹³C₅H₁₁¹⁵NO₂S 155.17 95% (CP) Proteomics, SILAC
L-Glutamic Acid-¹³C₅ ¹³C₅ ¹³C₅H₉NO₄ 152.09 95% (CP) Neurotransmitter cycling

Supplier and Availability

  • L-Citrulline-¹³C₅: Available from TRC (Cat. No. C535704) and CymitQuimica (10 mg for €13,287) .
  • L-Methionine-¹³C₅,¹⁵N : Sold by Sigma-Aldrich (≥99 atom % ¹³C) .

Q & A

Q. What bioinformatics pipelines are suitable for integrating L-Citrulline-¹³C₅ flux data with transcriptomic/proteomic datasets?

  • Methodological Answer : Use multi-omics integration platforms like Galaxy or KNIME. Map ¹³C flux rates to gene expression clusters (e.g., argininosuccinate synthase) via weighted correlation network analysis (WGCNA). Confirm findings with siRNA knockdowns in cell models .

Ethical & Theoretical Considerations

Q. What ethical guidelines govern the use of L-Citrulline-¹³C₅ in human trials involving vulnerable populations (e.g., neonates with urea cycle defects)?

  • Methodological Answer : Adhere to FDA/EMA guidelines for stable isotope tracer studies (sub-μg/kg doses). Obtain informed consent with explicit disclosure of isotopic labeling. Use independent data safety monitoring boards (DSMBs) to audit adverse events .

Q. How do theoretical models of citrulline-arginine-NO crosstalk inform the design of L-Citrulline-¹³C₅ experiments?

  • Methodological Answer : Systems biology models (e.g., COPASI simulations) predict feedback inhibition of NO synthase by asymmetric dimethylarginine (ADMA). Validate these predictions by measuring ¹³C-citrulline flux in ADMA-spiked cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.